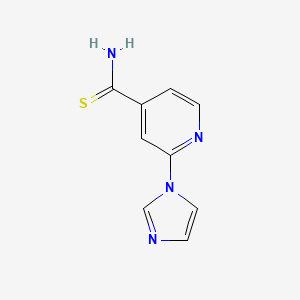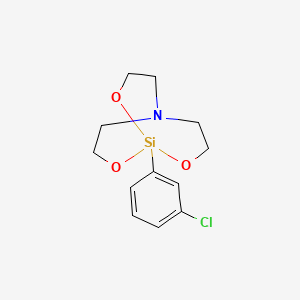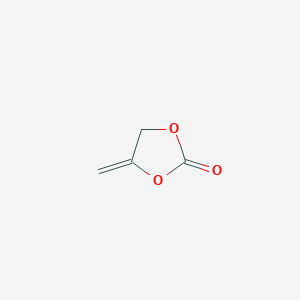![molecular formula C12H27NO B12101719 4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
4-[(Octan-2-yl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Octan-2-yl)amino]butan-2-ol is a chemical compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octan-2-yl)amino]butan-2-ol involves the reaction of octan-2-amine with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard chemical engineering techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(Octan-2-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-[(Octan-2-yl)amino]butan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Octan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-2-ol: A similar compound with a shorter alkyl chain.
Butan-2-ol: A simpler alcohol without the amino group.
Octan-2-amine: An amine with a longer alkyl chain.
Uniqueness
4-[(Octan-2-yl)amino]butan-2-ol is unique due to its specific structure, which combines an amino group with a long alkyl chain and a secondary alcohol. This unique combination of functional groups makes it valuable for specific research applications and chemical reactions .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-(octan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-7-8-11(2)13-10-9-12(3)14/h11-14H,4-10H2,1-3H3 |
InChI Key |
ILQXFCAOKCEYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)



![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)



amino}-3-methylbutanoic acid](/img/structure/B12101718.png)

